N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide
Description
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide is a complex organic compound that features a piperidine ring, a benzotriazole moiety, and a methoxyphenyl group
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24-17-8-7-14(13-16(17)22-23-24)20(26)21-15-9-11-25(12-10-15)18-5-3-4-6-19(18)27-2/h3-8,13,15H,9-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXZHHBIQPXXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3CCN(CC3)C4=CC=CC=C4OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the piperidine ring, often through nucleophilic substitution reactions.
Formation of the Benzotriazole Moiety: The benzotriazole ring is typically synthesized through cyclization reactions involving hydrazine derivatives and aromatic nitriles.
Coupling Reactions: The final step involves coupling the piperidine and benzotriazole moieties through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition due to its structural features.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The piperidine ring and benzotriazole moiety can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Shares the piperidine core but lacks the benzotriazole moiety.
2-(2-methoxyphenyl)piperazine: Contains the methoxyphenyl group but has a piperazine ring instead of piperidine.
Benzotriazole derivatives: Compounds with similar benzotriazole structures but different substituents.
Uniqueness
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide is unique due to its combination of a piperidine ring, methoxyphenyl group, and benzotriazole moiety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
